Azetidin-1-amina dihidrocloruro

Descripción general

Descripción

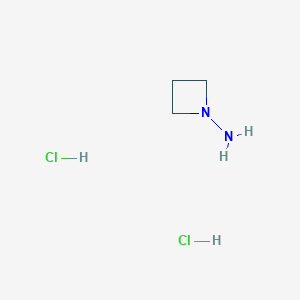

Azetidin-1-amine dihydrochloride is a useful research compound. Its molecular formula is C3H10Cl2N2 and its molecular weight is 145.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality Azetidin-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Aminoácidos Heterocíclicos

El Azetidin-1-amina dihidrocloruro puede utilizarse en la síntesis de nuevos derivados de aminoácidos heterocíclicos. Estos derivados se sintetizan mediante la adición aza-Michael de NH-heterociclos con metil 2-(azetidin- u oxetan-3-ilideno)acetatos. Este proceso conduce a la formación de 3-sustituidas 3-(acetoximetil)azetidinas funcionalizadas, que tienen aplicaciones potenciales en química medicinal debido a sus actividades biológicas .

Síntesis Orgánica y Química Medicinal

El heterociclo de cuatro miembros de las azetidinas, incluido el this compound, es significativo en la síntesis orgánica y la química medicinal. La reactividad de las azetidinas está impulsada por una considerable tensión del anillo, lo que se traduce en una reactividad única que puede desencadenarse en condiciones específicas. Las azetidinas se utilizan como motivos en el descubrimiento de fármacos debido a su estabilidad y facilidad de manejo .

Estudios de Reactividad Impulsados por la Tensión

El carácter impulsado por la tensión de las azetidinas como el this compound las convierte en un tema interesante para los estudios de reactividad. Los investigadores pueden explorar la síntesis, reactividad y aplicación de las azetidinas, centrándose en los avances recientes, las tendencias y las futuras direcciones en el campo .

Reacciones de Aza Paternò–Büchi

El this compound puede participar en reacciones de aza Paternò–Büchi, que son reacciones de fotocicloadición [2 + 2] entre un imina y un componente alqueno. Esta reacción es una de las formas más eficientes de sintetizar azetidinas funcionalizadas, aunque ha tenido un éxito limitado debido a los desafíos inherentes .

Desarrollo de Farmacóforos

La subunidad farmacofórica de azetidina en moléculas aza-heterocíclicas, como el this compound, se utiliza para una amplia variedad de productos naturales y sintéticos que exhiben una gama de actividades biológicas. Esto la convierte en una herramienta valiosa en el desarrollo de nuevos farmacóforos para el diseño de fármacos .

Reacciones de Acoplamiento Cruzado de Suzuki–Miyaura

El this compound puede utilizarse en reacciones de acoplamiento cruzado de Suzuki–Miyaura para sintetizar nuevos compuestos heterocíclicos. Esta reacción implica el acoplamiento cruzado de híbridos de pirazol-azetidina bromados con ácidos boroónicos, lo que lleva a la creación de diversos derivados de aminoácidos heterocíclicos .

Mecanismo De Acción

Target of Action

Azetidin-1-amine dihydrochloride, like other azetidines, is a four-membered polar heterocycle that includes a basic secondary amine . Azetidines are known for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry . .

Mode of Action

Azetidines in general are known to exhibit unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various interactions with their targets .

Biochemical Pathways

Azetidines are known to be involved in various biochemical pathways. They are excellent candidates for ring-opening and expansion reactions . They also have potential in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . .

Pharmacokinetics

Azetidines are known to be more stable than related aziridines, which may influence their bioavailability .

Result of Action

Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry , suggesting they may have significant effects at the molecular and cellular level.

Action Environment

The action of Azetidin-1-amine dihydrochloride, like other azetidines, can be influenced by environmental factors. Azetidines are characterized by their high ring-strain energy, strong molecular rigidity, and satisfactory stability . These characteristics may influence the compound’s action, efficacy, and stability in different environments.

Análisis Bioquímico

Biochemical Properties

Azetidin-1-amine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s azetidine ring structure contributes to its reactivity, allowing it to participate in a range of biochemical processes. It has been observed to interact with enzymes such as amidases and hydrolases, facilitating the hydrolysis of specific substrates . These interactions are primarily driven by the compound’s ability to form stable complexes with the active sites of these enzymes, enhancing their catalytic efficiency.

Cellular Effects

Azetidin-1-amine dihydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate cell signaling pathways by interacting with key signaling molecules, thereby affecting downstream cellular responses . Additionally, it can alter gene expression patterns by influencing transcription factors and other regulatory proteins. These changes in gene expression can lead to modifications in cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of azetidin-1-amine dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their conformation and activity . This binding can result in either inhibition or activation of the target enzymes, depending on the nature of the interaction. Furthermore, azetidin-1-amine dihydrochloride can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of azetidin-1-amine dihydrochloride can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to certain environmental factors can lead to its degradation . Studies have shown that the long-term effects of azetidin-1-amine dihydrochloride on cellular function can vary, with some cells exhibiting adaptive responses to the compound’s presence over time.

Dosage Effects in Animal Models

The effects of azetidin-1-amine dihydrochloride in animal models vary with different dosages. At lower doses, the compound has been observed to exert beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies involving azetidin-1-amine dihydrochloride.

Metabolic Pathways

Azetidin-1-amine dihydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting processes such as energy production and biosynthesis. Its interactions with key metabolic enzymes can modulate their activity, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, azetidin-1-amine dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of azetidin-1-amine dihydrochloride within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound.

Subcellular Localization

The subcellular localization of azetidin-1-amine dihydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that azetidin-1-amine dihydrochloride reaches its intended sites of action, where it can interact with target biomolecules and exert its biochemical effects.

Propiedades

IUPAC Name |

azetidin-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.2ClH/c4-5-2-1-3-5;;/h1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJJCDGFRSTMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060060-67-3 | |

| Record name | azetidin-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

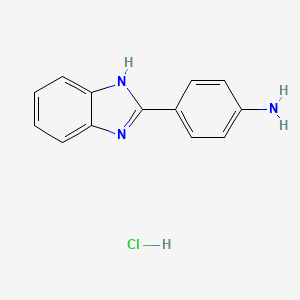

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

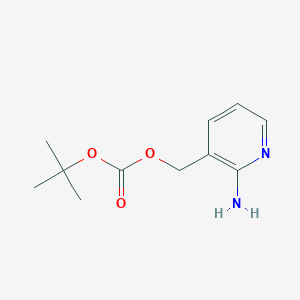

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, methyl ester](/img/structure/B1384000.png)

![(7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)